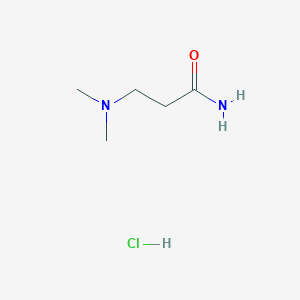

3-(Dimethylamino)propanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

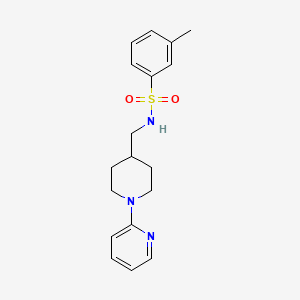

3-(Dimethylamino)propanamide hydrochloride is a chemical compound with the empirical formula C5H11NO2-HCl . It is related to 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide hydrochloride and 3-(dimethylamino)-N-(2-(dimethylamino)-2-oxoethyl)propanamide hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves reactions with dimethylamine. For example, dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)propanamide hydrochloride can be represented by the InChI code1S/C5H12N2O.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Dimethylamino)propanamide hydrochloride include a molecular weight of 152.62 and a melting point of 186-191 °C .Applications De Recherche Scientifique

Antidepressant Potential

Research has indicated that derivatives of 3-(Dimethylamino)propanamide hydrochloride show promising activity as potential antidepressant agents. For example, a study demonstrated that a series of analogs, synthesized with the aim of exploring their antidepressant capabilities, showed significant activity in animal models of depression. One compound, in particular, was highlighted for further evaluation due to its effective performance in biochemical and pharmacological tests, coupled with a lower incidence of undesirable anticholinergic effects compared to standard treatments (Clark et al., 1979).

Inhibition of Viral DNA Maturation

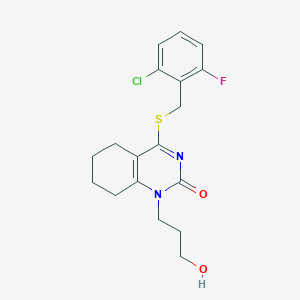

Another application involves the inhibition of viral replication, specifically targeting cytomegalovirus (CMV) DNA maturation. 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, a structural analogue, was found to selectively inhibit CMV replication by interfering with the viral DNA maturation process. This compound's mechanism of action does not affect viral DNA synthesis, transcription, or translation, pointing to a specific interference with DNA maturation and packaging, offering potential pathways for therapeutic intervention (Buerger et al., 2001).

Potential in Optical Device Applications

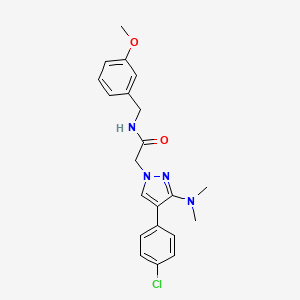

In the field of materials science, derivatives of 3-(Dimethylamino)propanamide hydrochloride have been explored for their nonlinear optical properties. One study synthesized a novel chalcone derivative compound and investigated its third-order nonlinear optical properties. This compound exhibited a switch from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting potential applications in optical devices such as optical limiters (Rahulan et al., 2014).

Neuroprotective Effects

Additionally, research has focused on the neuroprotective effects of 3-(Dimethylamino)propanamide hydrochloride derivatives. One study designed a brain-specific derivative to treat Parkinson's disease. This derivative showed a pronounced accumulation in mouse brain cells and effectively attenuated symptoms in a rat model of Parkinson's, highlighting its potential as an effective and safe treatment for neurological conditions (Li et al., 2014).

Safety and Hazards

Orientations Futures

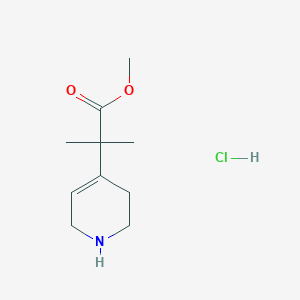

While specific future directions for 3-(Dimethylamino)propanamide hydrochloride are not documented, related compounds like DMAPA are used in the preparation of surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . This suggests potential applications in the cosmetics and personal care industry.

Propriétés

IUPAC Name |

3-(dimethylamino)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDULRFGFBRPJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)propanamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2957952.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)

![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)

![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957973.png)